6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine
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Overview
Description
6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrazolo, pyrido, and pyrimidine rings, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3-phenylpyrazole with a pyrido[3,4-e]pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring that exhibits distinct chemical properties and applications.
Uniqueness
6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine is unique due to its specific ring structure and the presence of an imino group, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H12N6 |
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Molecular Weight |
276.30 g/mol |
IUPAC Name |
10-imino-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-amine |
InChI |
InChI=1S/C15H12N6/c16-14-12-8-18-15-11(10-4-2-1-3-5-10)9-19-21(15)13(12)6-7-20(14)17/h1-9,16H,17H2 |
InChI Key |
CZGHBJFKRLHRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CN(C4=N)N |
Origin of Product |
United States |
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